2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C15H14ClNO2S. This compound is known for its unique chemical structure, which includes a sulfinyl group attached to a chlorophenyl ring and an acetamide group linked to a methoxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-chlorobenzenesulfinyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s structure allows it to interact with cellular membranes and receptors, influencing various biological processes .
Comparison with Similar Compounds
Phenoxyacetamide derivatives: These compounds share a similar acetamide structure but differ in the substituents on the phenyl ring.
Sulfinamide derivatives: Compounds with a sulfinyl group attached to different aromatic or aliphatic groups
Uniqueness: 2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of a chlorophenyl sulfinyl group and a methoxyphenyl acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-12-8-6-11(7-9-12)17-15(18)10-21(19)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOAMWWFRUIBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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